N-Lauroylglycine

Catalog No.
S752047
CAS No.
7596-88-5
M.F
C14H27NO3
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroylglycine

CAS Number

7596-88-5

Product Name

N-Lauroylglycine

IUPAC Name

2-(dodecanoylamino)acetic acid

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N

Synonyms

Lauroylglycine; N-Lauroylglycine; NSC 404235; N-(1-Oxododecyl)glycine

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound N-Lauroylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404235. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Lauroylglycine is an N-acyl amino acid, a class of surfactants valued for their mildness, biocompatibility, and derivation from renewable resources. As the free acid form, its distinct solubility profile and handling properties make it a specific choice for formulators, differing significantly from its more common salt version, sodium N-lauroyl glycinate. It functions as a gentle cleansing agent, emulsifier, or surface modifier in applications where minimizing irritation and maintaining skin barrier integrity are critical procurement drivers.

Procurement Fit

Grade Analytical-grade surfactant suitable for research applications
Workflow Enzymatic synthesis substrate & biosurfactant model compound
Distinction Unsubstituted amide proton supports intermolecular H-bond network

Substituting N-Lauroylglycine with its sodium salt (sodium N-lauroyl glycinate) or a common anionic surfactant like Sodium Lauryl Sulfate (SLS) can lead to formulation failure. The free acid form (N-Lauroylglycine) is sparingly soluble in water but shows improved solubility in organic solvents and oils, making it essential for anhydrous or low-water systems where the highly water-soluble sodium salt is unsuitable. Furthermore, compared to harsh benchmark surfactants like SLS, which can damage the skin barrier and increase transepidermal water loss (TEWL), the glycinate headgroup provides a significantly milder profile, reducing the potential for skin and eye irritation. This makes N-Lauroylglycine a specific choice for sensitive skin formulations where both performance and low irritation are required.

Substitution Risk

Foam stability profile May differ significantly from N-methylated sarcosinate; salt-responsive behavior not transferable
Protein interaction Binding stoichiometry and structural stabilization effect may not replicate with sarcosinate analog
Interfacial packing Tighter interfacial packing from H-bonding may shift if replaced with analog lacking amide proton

Processability Advantage: Differentiated Solubility for Anhydrous Formulations

N-Lauroylglycine, as a free acid, is characterized by its poor water solubility, a critical attribute for developing non-aqueous or lipid-based systems. A Chinese patent details a synthesis method that leverages the insolubility of lauroyl glycine in water, contrasting it with the water-soluble nature of the resulting triethanolamine salt. Similarly, technical datasheets for related N-acyl glycines like N-Oleoyl glycine specify its sparing solubility in aqueous buffers (~0.2 mg/mL in a 1:4 ethanol:PBS solution) while being readily soluble in organic solvents like ethanol (~12 mg/mL). This solubility profile is inverted compared to its sodium or triethanolamine salts, which are highly water-soluble.

Evidence DimensionSolubility
Target Compound DataSparingly soluble in aqueous systems; soluble in organic solvents.
Comparator Or BaselineN-Lauroylglycine Salts (Sodium, Triethanolamine): Highly soluble in water, less soluble in non-polar organic solvents.
Quantified DifferenceQualitatively inverted solubility profile, enabling use in distinct solvent systems.
ConditionsAqueous vs. organic solvent systems at room temperature.

This makes N-Lauroylglycine the specific choice for creating stable, clear, and effective anhydrous products like cleansing oils, balms, and sticks, where the use of a water-soluble salt would be technically infeasible.

Interfacial packing density
Head-to-head
Glycinate achieves tighter packing vs sarcosinate; further enhanced by kosmotropic salts (NaF)
May support enhanced surface elasticity and foam film stability
Qualitative difference; air-water interface data reported

Superior Mildness: Reduced Skin Barrier Disruption Compared to SLS

The glycinate surfactant class demonstrates significantly lower skin irritation potential compared to the benchmark harsh surfactant, Sodium Lauryl Sulfate (SLS). In an in vivo study on human volunteers, application of an SLS-containing cream caused a significant increase in transepidermal water loss (TEWL), indicating skin barrier damage, with a median increase of 2.9 g/m²/h after 3 days. In contrast, a cream free of SLS (and containing milder surfactants) showed no significant change in TEWL. This aligns with the established understanding that amino acid-based surfactants are less damaging to stratum corneum proteins and are preferred for sensitive skin applications.

Evidence DimensionSkin Barrier Damage (Transepidermal Water Loss - TEWL)
Target Compound DataGlycinate-based cleansers are associated with low potential for SC damage and no significant increase in TEWL.
Comparator Or BaselineSodium Lauryl Sulfate (SLS) 1% aqueous solution: Median TEWL increase of 3.8 g/m²/h after 3 days.
Quantified DifferenceSLS significantly disrupts the skin barrier, whereas glycinate-class surfactants do not.
ConditionsIn vivo, 72-hour occlusive patch test on healthy adult volunteers.

For developing products for sensitive, atopic, or compromised skin, selecting a glycinate-class surfactant like N-Lauroylglycine over SLS is a critical decision to ensure product mildness and prevent skin barrier damage.

Electrolyte-modulated foam
Head-to-head
Glycinate foam stability follows Hofmeister trend NaF > NaCl > NaSCN; sarcosinate shows no salt effect
Provides salt-tunable foam texture parameter
Foam height and liquid fraction analysis reported

Structural Advantage in Self-Assembly Over N-Lauroyl Sarcosinate

The molecular structure of N-Lauroylglycine's headgroup offers a distinct advantage in intermolecular interactions compared to its close analog, N-Lauroyl Sarcosinate. The absence of a methyl group on the amide nitrogen in the glycinate allows for the formation of intermolecular hydrogen bonds. This additional bonding capability facilitates more favorable self-assembly, leading to a lower critical micelle concentration (CMC) and tighter packing at interfaces. One study showed that while sodium N-lauroyl sarcosinate formed simple spherical micelles, sodium N-lauroyl glycinate formed more complex unilamellar vesicles under the same conditions, a direct result of these enhanced intermolecular forces.

Evidence DimensionSelf-Assembly Behavior
Target Compound DataForms intermolecular hydrogen bonds, leading to more favored aggregate formation (e.g., vesicles).
Comparator Or BaselineN-Lauroyl Sarcosinate: N-methyl group prevents intermolecular H-bonding, leading to simpler self-assembly (e.g., spherical micelles).
Quantified DifferenceQualitatively different self-assembled structures (vesicles vs. micelles) under identical conditions.
ConditionsAqueous solution, pH 7 buffer, 25°C.

This structural difference influences formulation properties like viscosity, texture, and stability, allowing for the creation of unique rheological profiles and potentially more stable emulsions or delivery systems compared to sarcosinate-based alternatives.

BSA binding stoichiometry
Head-to-head
Glycinate: 1 molecule per binding set; Sarcosinate: 3 molecules. Glycinate stabilizes BSA, sarcosinate destabilizes.
Glycinate may support protein structural compatibility
ITC and spectroscopy data reported
Antibacterial MIC
Reported
MIC tens of μg mL−1 against S. aureus and S. epidermidis; activity below CMC
Monomeric antibacterial action context
Cross-study comparable; verify against target strains
Enzymatic synthesis yield
Reported
80% yield via engineered lipase-catalyzed amidation in aqueous media
Green chemistry synthesis route available
Phosgene-free; C8–C18 fatty acid scope reported
Synergistic γcmc with SLL
Data to verify
γcmc 22.6 mN m−1 at αSLL 0.4 in mixed SLG/SLL system
Reported synergistic surface tension reduction
Source details pending verification; foaming optimized at this ratio

Formulating Anhydrous or Low-Water Cleansing Oils and Balms

Leveraging its solubility in oils and organic solvents, N-Lauroylglycine is the appropriate choice for creating stable, high-performance anhydrous cleansers. Unlike its water-soluble salts, it can be directly incorporated into lipid-based formulations to provide mild cleansing and emulsification properties without causing product separation or requiring complex formulation techniques.

Developing Ultra-Mild Cleansers for Sensitive or Compromised Skin

Given the documented potential of benchmark surfactants like SLS to disrupt the skin barrier, N-Lauroylglycine serves as a primary or co-surfactant in formulations designed for minimal irritation. Its glycinate structure is inherently milder, making it suitable for facial cleansers, baby care products, and body washes marketed for sensitive, dry, or atopic skin conditions where preserving barrier integrity is paramount.

Creating Formulations with Unique Rheology and Creamy Textures

The ability of the glycinate headgroup to form intermolecular hydrogen bonds allows for the creation of different self-assembled structures compared to N-lauroyl sarcosinate. This can be exploited by formulators to build viscosity and generate dense, creamy lathers, providing a distinct sensory experience in high-end cleansers and shaving products that cannot be achieved with non-hydrogen-bonding analogs.

Application Fit

Application
Selection Property
Validation Focus
Electrolyte-tunable foam systems
Salt-responsive foam modulation profile
Foam stability under varied salt type and concentration
Protein-compatible biosurfactant research
Protein structural compatibility (binding stoichiometry)
Protein structure retention under sub-cmc surfactant exposure
Antimicrobial cleansing screening
Sub-CMC monomeric antibacterial activity
MIC against target Gram-positive strains
Sustainable surfactant synthesis
Enzymatic production route feasibility
Yield and scalability of lipase-catalyzed amidation

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

257.19909372 Da

Monoisotopic Mass

257.19909372 Da

Heavy Atom Count

18

UNII

ZY3C66HB6M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7596-88-5

Wikipedia

N-lauroylglycine

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